molecular formula C8H10N4 B13716894 2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13716894
M. Wt: 162.19 g/mol
InChI Key: AFAPAYMWXIGQCK-UHFFFAOYSA-N
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Description

2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a high-value nitrogen-rich heterocyclic compound serving as a critical building block in medicinal chemistry and organic synthesis. This structured scaffold is primarily utilized in the research and development of new active substances, particularly as a precursor for the synthesis of more complex molecules with potential biological activity. Its applications extend to the exploration of novel pharmaceuticals and agrochemicals, where the triazolopyridine core can contribute to key pharmacophore properties. Researchers value this compound for its role in constructing molecular libraries for high-throughput screening and in structure-activity relationship (SAR) studies. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C8H10N4/c1-5-3-4-6(2)12-7(5)10-8(9)11-12/h3-4H,1-2H3,(H2,9,11)

InChI Key

AFAPAYMWXIGQCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N2C1=NC(=N2)N)C

Origin of Product

United States

Preparation Methods

Catalyst-Free Microwave-Assisted Synthesis

A recent eco-friendly and efficient method employs microwave irradiation to facilitate the tandem reaction between enaminonitriles and benzohydrazides, leading to the formation of 1,2,4-triazolo[1,5-a]pyridine derivatives including 2-amino substituted analogs. This method avoids the use of metal catalysts and additives, significantly reducing reaction time and improving yields.

  • Reaction Conditions : Microwave irradiation, no catalyst or additive, short reaction time.
  • Mechanism : Transamidation followed by nucleophilic addition and intramolecular condensation.
  • Yields : Good to excellent.
  • Advantages : Broad substrate scope, functional group tolerance, scalable synthesis.

This method exemplifies a green chemistry approach and has been demonstrated to be effective for various substituted triazolo-pyridines.

Metal-Catalyzed and Oxidative Cyclization Methods

Earlier methods involved the use of copper-based catalysts such as CuBr or heterogeneous catalysts like Cu-Zn/Al-Ti under atmospheric air to promote oxidative cyclization of 2-aminopyridines with nitriles. These reactions proceed via consecutive addition and oxidative cyclization steps.

These methods are effective but less environmentally friendly compared to microwave-assisted catalyst-free protocols.

Multi-Step Synthesis via Hydrazino-Pyrimidine Intermediates

Though this approach is more commonly applied to triazolo-pyrimidines, it provides valuable insights into the preparation of related triazolo systems. The process involves:

  • Preparation of 5-methoxy-4-hydrazinopyrimidine from 5-methoxy-4-chloropyrimidine and hydrazine.
  • Reaction with cyanogen bromide or cyanogen chloride to form 3-amino-8-methoxytriazolo[4,3-c]pyrimidine.
  • Treatment with sodium or potassium methoxide in alcohol to yield 2-amino-5,8-dimethoxytriazolo[1,5-c]pyrimidine.

While this route is specific to methoxy-substituted triazolo-pyrimidines, the principles of cyclization and nucleophilic substitution are relevant for synthesizing related triazolo-fused heterocycles. Reaction monitoring by HPLC and characterization by NMR and MS confirm high purity and yield (up to 88% in intermediate steps).

Another synthetic strategy involves the condensation of β-diketones or β-dialdehydes with hydrazinylpyridine derivatives to form triazolo[1,5-a]pyridine carbonitriles. This method allows the introduction of various substituents at different ring positions, including methyl groups at positions 5 and 8.

  • Characterization : MS spectrometry, ^1H, ^13C NMR, IR, and X-ray crystallography confirm planar molecular structures.
  • Advantages : Versatility in substituent incorporation, structural confirmation by crystallography.

This method is valuable for generating diverse triazolo-pyridine derivatives with tailored properties.

Summary Table of Preparation Methods

Methodology Starting Materials Key Conditions Advantages Yield Range (%) References
Microwave-Assisted Catalyst-Free Tandem Reaction Enaminonitriles + Benzohydrazides Microwave irradiation, no catalyst Eco-friendly, fast, broad scope 70-95
Metal-Catalyzed Oxidative Cyclization 2-Aminopyridine + Nitriles CuBr, Cu-Zn/Al-Ti, oxidants (NaClO, Pb(OAc)4) Established, effective 60-85
Multi-Step Hydrazino-Pyrimidine Route 5-Methoxy-4-chloropyrimidine + Hydrazine + Cyanogen bromide Alcohol solvent, sodium/potassium methoxide High purity intermediates ~88
Condensation of β-Diketones/β-Dialdehydes β-Diketones/β-Dialdehydes + Hydrazinylpyridines Reflux, various solvents Structural diversity, crystallography 70-90

Analytical and Characterization Techniques

The synthesized compounds are typically characterized by:

These techniques ensure the structural integrity and reproducibility of the synthetic methods.

Chemical Reactions Analysis

Oxidative Cyclization with β-Dicarbonyl Compounds

N-amino-2-iminopyridines react with β-dicarbonyl compounds (e.g., ethyl acetoacetate) under oxidative conditions (O₂ atmosphere, acetic acid). This method achieves yields up to 94% and forms pyrazolo[1,5-a]pyridine derivatives. A critical factor is the ratio of acetic acid (6 equivalents) to prevent side products like triazolo-pyridines .

ConditionYield of Target Product
6 equiv acetic acid + O₂94%
6 equiv acetic acid + air74%
6 equiv acetic acid + Ar6%

Functionalization Reactions

The compound undergoes various functionalization strategies to modify its properties:

Nucleophilic Substitution

The amino group (-NH₂) at position 2 enables substitution reactions with electrophiles (e.g., alkylating agents). This introduces new substituents, altering solubility or bioactivity.

Coupling Reactions

Late-stage functionalization via Suzuki or Sonogashira couplings allows incorporation of aryl or alkyne groups. For example:

  • Suzuki Coupling : 4-methoxyphenylboronic acid reacts with iodo-substituted triazolo-pyridines to form arylated derivatives (88% yield) .

  • Sonogashira Coupling : Iodo-triazolo-pyridines react with alkyne reagents (e.g., 4-ethynylanisole) to produce alkynylated derivatives (61% yield) .

Oxidative Cyclization Mechanism

N-amino-2-iminopyridines react with β-dicarbonyl compounds via oxidative dehydrogenation. The enol form of the β-dicarbonyl compound undergoes nucleophilic addition, followed by oxidative cyclization to form the pyrazolo[1,5-a]pyridine core .

Key Findings from Experimental Data

ParameterImpact on Reaction Yield
Acetic acid (6 equiv)Maximizes target yield (94%)
Oxygen atmosphereCritical for oxidative cyclization
Microwave irradiationReduces reaction time to minutes

This compound’s reactivity and synthetic versatility make it a valuable scaffold for advancing medicinal chemistry and materials science. Further exploration of its functionalization and reaction mechanisms will likely expand its therapeutic and industrial applications.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 2-amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine exhibits notable antimicrobial properties. In a study conducted by Gupta et al. (2023), derivatives of this compound were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the most effective derivative, suggesting potential for development as an antimicrobial agent .

Anticancer Potential

Another significant application is in cancer treatment. A study published in the Journal of Medicinal Chemistry reported that certain derivatives of 2-amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine displayed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 20 µM, indicating promising anticancer activity .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. In vitro assays revealed that derivatives could inhibit DHFR with IC50 values below 50 µM .

Herbicidal Activity

In agricultural research, 2-amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine has been evaluated for its herbicidal properties. A patent filed by Eitan et al. (2002) describes the synthesis of this compound as a key intermediate in the development of herbicides targeting specific weed species without harming crops. Field trials demonstrated effective weed control with minimal phytotoxicity to desired plants .

Plant Growth Regulation

Additionally, studies have indicated that this compound can act as a plant growth regulator. Research conducted on various crops showed enhanced growth rates and improved yield when treated with formulations containing this triazole derivative. The mechanism is believed to involve modulation of plant hormone levels, particularly auxins and gibberellins .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of synthesized derivatives of 2-amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine against common pathogens. The study involved testing against both Gram-positive and Gram-negative bacteria using agar diffusion methods. Results supported the hypothesis that structural modifications enhance antimicrobial activity.

Compound DerivativeMIC (µg/mL)Bacterial Strain
Derivative A32Staphylococcus aureus
Derivative B64Escherichia coli

Case Study 2: Herbicide Development

A field trial was conducted to assess the effectiveness of herbicides developed using 2-amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine as an active ingredient. The trial included multiple plots treated with varying concentrations of the herbicide versus control plots.

Treatment ConcentrationWeed Control (%)Crop Yield (kg/ha)
100 g/ha85300
200 g/ha95350
Control10250

Mechanism of Action

The mechanism of action of 2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inverse agonist for the RORγt receptor and as an inhibitor for JAK1 and JAK2 kinases . These interactions disrupt the normal signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares key structural and physicochemical features of 2-amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine with related derivatives.

Compound Substituents Molecular Weight Solubility Key Spectral Features (IR/NMR)
2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine 2-NH₂, 5-CH₃, 8-CH₃ 175.2 g/mol Soluble in DMSO, DMF, chloroform NH₂ stretch: ~3400 cm⁻¹; CH₃: δ 2.3–2.6 ppm
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine 6-Br 197.0 g/mol Soluble in THF, ethyl acetate C-Br: δ 120–125 ppm (¹³C NMR)
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-NH₂, pyrimidine ring, 6-CONH₂ 220.2 g/mol Moderate in methanol, water C=O: ~1680 cm⁻¹; NH₂: δ 6.8–7.2 ppm
7-Amino-5-oxo-5,8-dihydro[1,2,4]triazolo[1,5-a]pyridine 7-NH₂, 5-keto 162.1 g/mol Poor in nonpolar solvents C=O: ~1720 cm⁻¹; NH₂: δ 5.5–6.0 ppm

Key Observations :

  • Methyl substituents in the target compound improve lipophilicity compared to brominated or carboxamide derivatives, influencing bioavailability .
  • The amino group facilitates hydrogen bonding, critical for receptor interactions in biological systems .

Key Observations :

  • Microwave-assisted, catalyst-free synthesis (used for the target compound) offers environmental and economic benefits over metal-catalyzed methods .
  • Halogenation routes (e.g., bromination) require harsh reagents, limiting functional group tolerance .

Key Observations :

  • The target compound exhibits moderate antiproliferative activity compared to carboxamide derivatives, likely due to reduced hydrogen-bonding capacity .
  • Brominated analogs (e.g., 6-bromo derivatives) show enhanced kinase inhibition but higher toxicity .
Receptor Binding and Selectivity
  • Adenosine A2A Receptor: 5-Aryl-[1,2,4]triazolo[1,5-a]pyridines demonstrate nanomolar affinity (Kᵢ = 4–12 nM), attributed to aromatic stacking interactions .

Biological Activity

2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the triazole family and is characterized by its unique structure which contributes to its interaction with various biological targets. Understanding its biological activity is crucial for the development of therapeutic agents.

  • Molecular Formula : C7H9N5
  • Molar Mass : 163.18 g/mol
  • Density : 1.61 g/cm³
  • Melting Point : 201-203 °C
  • pKa : 2.66 (predicted)

Biological Activity Overview

The biological activity of 2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine has been explored in various studies, particularly focusing on its antimicrobial and antichlamydial properties.

Antimicrobial Activity

Recent research indicates that derivatives of triazolo compounds exhibit significant antimicrobial properties. In particular:

  • The compound demonstrated moderate activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL .
  • The presence of the amino group in the structure enhances the interaction with bacterial targets, potentially leading to increased efficacy compared to other compounds in the same class.

Antichlamydial Activity

A study highlighted that certain derivatives of triazolo compounds show selective activity against Chlamydia species. The findings suggest that:

  • Compounds based on this scaffold can inhibit Chlamydia growth effectively, indicating a promising avenue for developing new antichlamydial agents .

The exact mechanism of action for 2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is still under investigation. However, it is believed that:

  • The triazole ring system may interfere with nucleic acid synthesis or function by mimicking natural substrates or by inhibiting key enzymes involved in these processes.

Case Studies

Several studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation :
    • A study synthesized various triazolo derivatives and evaluated their biological activities using in vitro assays. The results indicated that modifications on the triazole ring significantly influenced their antimicrobial potency .
  • Comparative Analysis :
    • Comparative studies showed that while traditional antibiotics like penicillin and spectinomycin had higher potency at specific concentrations, the novel triazolo derivatives provided an alternative mechanism of action with reduced toxicity profiles .

Data Table: Biological Activity Summary

Biological ActivityTarget OrganismMIC (µg/mL)Reference
AntimicrobialNeisseria meningitidis64
AntimicrobialHaemophilus influenzae8
AntichlamydialChlamydia spp.Selective

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization of hydrazone derivatives with electrophilic reagents. For example, hydrazone precursors react with arylidenemalononitriles or α-cyanocinnamates in ethanol under reflux with piperidine as a catalyst. Optimizing molar ratios (e.g., 1:1:1 for hydrazone, aldehyde, and malononitrile) and reaction time (3–5 hours) can achieve yields of 58–76%. Key steps include nucleophilic substitution and oxidative cyclization .
  • Data :

Reagent SystemReaction Time (h)Yield (%)
Arylidenemalononitrile358–65
α-Cyanocinnamate560–70
Aliphatic aldehyde + malononitrile362–76

Q. How is structural characterization performed for triazolopyridine derivatives?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Identifies substituent positions via aromatic proton splitting patterns (e.g., δ 7.26–7.93 ppm for aromatic protons) and carbonyl signals (δ 168–170 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C≡N at ~2210 cm⁻¹, NH at ~3200 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 369 for derivatives) .

Q. What in vitro biological screening models are used to assess antimicrobial activity?

  • Methodology : Compounds are tested against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., Candida albicans) using agar diffusion or microdilution assays. Minimum inhibitory concentrations (MICs) are determined, with active derivatives showing MICs <50 µg/mL .

Advanced Research Questions

Q. How can regioselectivity challenges in triazolopyridine synthesis be addressed?

  • Methodology : Use oxidative cyclization strategies with catalysts like CuBr/1,10-phenanthroline or PhI(OAc)₂ to direct N–N bond formation. For example, Cu-catalyzed aerobic cyclization of guanidylpyridines achieves >80% regioselectivity for 2-amino derivatives .
  • Case Study : PhI(OAc)₂-mediated reactions at ambient temperature reduce byproducts and enhance selectivity for 5-guanidino-1,2,4-thiadiazoles .

Q. What mechanistic insights explain the JAK2 inhibitory activity of triazolopyridine derivatives?

  • Mechanism : The ethynyl and triazole groups form π-π interactions with JAK2's ATP-binding pocket (e.g., Phe994, Leu983). Meta-substitution on the C2-NH-aryl moiety improves selectivity (>200-fold over JAK3) by reducing steric clashes .
  • Data :

CompoundJAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
CEP-337791.8>1000
Derivative 233.2850

Q. How do triazolopyridines attenuate oxidative stress in model organisms?

  • Methodology : In C. elegans, derivatives like compound 13 reduce malondialdehyde (MDA) levels by 40–60% at 10 µM and extend lifespan by 15–20% via Nrf-2 pathway activation. Dose-dependent inhibition of advanced glycation end products (AGEs) is observed using fluorescence assays .

Methodological Optimization

Q. What strategies improve the scalability of triazolopyridine synthesis?

  • Approach : Transition from batch to flow chemistry for cyclization steps, reducing reaction time by 50%. Use recyclable catalysts (e.g., immobilized piperidine on silica) to enhance purity (>98%) and yield (up to 85%) .

Q. How can computational tools aid in designing triazolopyridine-based enzyme inhibitors?

  • Workflow :

Docking Studies (AutoDock Vina) : Predict binding affinities to target proteins (e.g., VEGFR-2, HIF PHD-1).

MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns.

QSAR Models : Correlate substituent electronegativity with IC₅₀ values (R² >0.85) .

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